molecular formula C11H9NO3 B11894339 5-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 816448-95-0

5-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B11894339
CAS No.: 816448-95-0
M. Wt: 203.19 g/mol
InChI Key: QQBFBPUFNXGVGB-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their broad spectrum of biological activities . The compound’s structure includes a quinoline ring system with hydroxyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methylketones in the presence of a base . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4,5-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 5-Hydroxyquinoline-4-carboxylic acid

Uniqueness

5-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups on the quinoline ring, which enhances its reactivity and biological activity compared to other similar compounds . This combination of functional groups allows for a broader range of chemical modifications and applications.

Properties

CAS No.

816448-95-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-hydroxy-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-9(10(6)13)7(11(14)15)4-5-12-8/h2-5,13H,1H3,(H,14,15)

InChI Key

QQBFBPUFNXGVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)C(=O)O)O

Origin of Product

United States

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